![molecular formula C21H20ClN5O3S B2548650 (4-((3-Chlorophenyl)(6-hydroxy-2-methylthiazolo[3,2-b][1,2,4]triazol-5-yl)methyl)piperazin-1-yl)(furan-2-yl)methanone CAS No. 851969-49-8](/img/structure/B2548650.png)
(4-((3-Chlorophenyl)(6-hydroxy-2-methylthiazolo[3,2-b][1,2,4]triazol-5-yl)methyl)piperazin-1-yl)(furan-2-yl)methanone
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Overview
Description
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature . A series of novel triazole-pyrimidine-based compounds were designed, synthesized, and characterized by mass spectra, 1HNMR, 13CNMR, and a single X-Ray diffraction analysis .Molecular Structure Analysis
The compound is a part of the triazole class of compounds, which are five-membered heterocycles with three nitrogen atoms and two carbon atoms . There exist two tautomeric forms of triazole, i.e., 1, 2, 3-triazole and 1, 2, 4-triazole, depending upon the position of the nitrogen atoms in the rings .Scientific Research Applications
Anticancer and Antituberculosis Studies
A series of 1-(4-Chlorophenyl) cyclopropyl methanone derivatives, structurally related to the query compound, were synthesized and assessed for their anticancer and antituberculosis properties. Selected compounds from this series exhibited significant in vitro anticancer activity against human breast cancer cell lines and notable antituberculosis activity. These findings suggest potential therapeutic applications in treating cancer and tuberculosis, highlighting the importance of structural optimization for enhanced biological activity (Mallikarjuna, Padmashali, & Sandeep, 2014).
Pharmacological Evaluation
Another study focused on synthesizing novel derivatives containing the furan-2-yl and piperazine moieties, aiming at pharmacological evaluation. These compounds were subjected to antidepressant and antianxiety activity assessments, revealing significant effects in behavioral models. This research underscores the potential of such derivatives in developing new therapeutic agents for mental health disorders, with the furan and piperazine components playing crucial roles in the observed pharmacological activities (Kumar, Chawla, Akhtar, Sahu, Rathore, & Sahu, 2017).
Mechanism of Action
Target of Action
Compounds with thiazole and triazole moieties have been found to interact with a variety of enzymes and receptors .
Mode of Action
Thiazole and triazole derivatives are known to bind in the biological system with a variety of enzymes and receptors, showing versatile biological activities .
Biochemical Pathways
Thiazole and triazole derivatives have been associated with a wide range of biological activities, suggesting they may impact multiple pathways .
Pharmacokinetics
Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes .
Result of Action
Thiazole and triazole derivatives have been associated with a wide range of biological activities, suggesting they may have diverse molecular and cellular effects .
Action Environment
The solubility of thiazole in different solvents suggests that the compound’s action may be influenced by the solvent environment .
Future Directions
properties
IUPAC Name |
[4-[(3-chlorophenyl)-(6-hydroxy-2-methyl-[1,3]thiazolo[3,2-b][1,2,4]triazol-5-yl)methyl]piperazin-1-yl]-(furan-2-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20ClN5O3S/c1-13-23-21-27(24-13)20(29)18(31-21)17(14-4-2-5-15(22)12-14)25-7-9-26(10-8-25)19(28)16-6-3-11-30-16/h2-6,11-12,17,29H,7-10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TUVSBOHFBQPMMA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN2C(=C(SC2=N1)C(C3=CC(=CC=C3)Cl)N4CCN(CC4)C(=O)C5=CC=CO5)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20ClN5O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
457.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(4-((3-Chlorophenyl)(6-hydroxy-2-methylthiazolo[3,2-b][1,2,4]triazol-5-yl)methyl)piperazin-1-yl)(furan-2-yl)methanone |
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